molecular formula C7H6N2O2 B12343774 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one

Cat. No.: B12343774
M. Wt: 150.13 g/mol
InChI Key: VYXRZGJGRGOYGP-UHFFFAOYSA-N
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Description

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired furo[2,3-d]pyrimidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one is unique due to its fused furan-pyrimidine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-methyl-4aH-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3,5H,1H3

InChI Key

VYXRZGJGRGOYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=NC=NC(=O)C12

Origin of Product

United States

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